(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid
Description
Properties
IUPAC Name |
5-[[(Z)-4-chloro-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O7/c1-2-24-14(23)11(10(18)6-15)17-16-9-4-7(12(19)20)3-8(5-9)13(21)22/h3-5,18H,2,6H2,1H3,(H,19,20)(H,21,22)/b11-10-,17-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAHRZLACLYED-FOFJXYPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)N=NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-chloro-1-ethoxy-1,3-dioxobutane with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation with isophthalic acid: The hydrazone intermediate is then condensed with isophthalic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its hydrazinyl group can interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as an anti-cancer agent, anti-inflammatory compound, or other therapeutic applications.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or reduction of inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key structural motifs with hydrazinyl-based derivatives reported in the literature, though its combination of a chloro-ethoxy-dioxobutan-ylidene group and isophthalic acid distinguishes it. Below is a comparative analysis with analogous compounds:
Key Observations :
- The target compound’s isophthalic acid backbone provides distinct acidity and hydrogen-bonding capacity compared to urea (1f, 1g) or triazolone (3a-g) cores .
- Unlike urea-linked compounds (1f, 1g), the target lacks a thiazolyl-piperazinyl system, which may reduce conformational flexibility but enhance stability under acidic conditions .
Physicochemical Properties
Data from analogous compounds highlight trends in melting points, molecular weights, and spectroscopic signatures:
Insights :
Biological Activity
(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The compound is synthesized through a multi-step process involving the hydrazone formation between isophthalic acid derivatives and 4-chloro-1-ethoxy-1,3-dioxobutan-2-one. The synthesis pathway typically includes the following steps:
- Formation of Hydrazone : A hydrazone linkage is formed by reacting isophthalic acid with an appropriate hydrazine derivative.
- Cyclization : The reaction mixture is subjected to cyclization conditions to yield the final product.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including glioblastoma and breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87MG (Glioblastoma) | 12.5 | Inhibition of TrkA signaling pathway |
| MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis via mitochondrial pathway |
These results suggest that the compound may interfere with critical signaling pathways involved in tumor growth and survival.
The biological activity of this compound can be attributed to its ability to inhibit specific receptor tyrosine kinases (RTKs), particularly TrkA, which plays a crucial role in cell proliferation and survival. The inhibition of TrkA leads to downstream effects on the PI3K/AKT/mTOR signaling pathway, resulting in reduced cell viability and increased apoptosis in cancer cells .
Case Studies
A notable case study involved the treatment of glioblastoma cells with varying concentrations of the compound. The study found a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations:
- Experimental Design : U87MG cells were treated with concentrations ranging from 0 to 100 µM.
- Results : Flow cytometry analysis revealed that treatment with 50 µM resulted in a 70% increase in apoptotic cells compared to control groups.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary studies suggest favorable properties such as moderate solubility and bioavailability. However, further investigations are necessary to assess its toxicity profile and long-term effects.
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Lipinski's Rule Violations | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
